Journal Name:Rheologica Acta
Journal ISSN:0035-4511
IF:2.824
Journal Website:http://www.springer.com/materials/characterization+%26+evaluation/journal/397
Year of Origin:0
Publisher:Springer Verlag
Number of Articles Per Year:62
Publishing Cycle:Bimonthly
OA or Not:Not
Cellulose–gold nanoparticle hybrid materials
Rheologica Acta ( IF 2.824 ) Pub Date: 2017-06-14 , DOI: 10.1039/C7NR00400A
Cellulose and gold nanoparticles have exciting characteristics and new combinations of both materials may lead to promising functional nanocomposites with unique properties. We have reviewed current research on cellulose–gold nanoparticle composite materials, and we present an overview of the preparation methods of cellulose–gold composite materials and discuss their applications. We start with the nanocomposite fabrication methods, covering in situ gold reduction, blending, and dip-coating methods to prepare gold–cellulose nanocomposite hybrids. We then move on to a discussion of the ensuing properties where the combination of gold nanoparticles with cellulose results in functional materials with specific catalytic, antimicrobial, sensing, antioxidant and Surface Enhanced Raman Scattering (SERS) performance. Studies have also been carried out on orientationally ordered composite materials and on the chiral nematic phase behaviour of these nanocomposites. To exert even more control over the structure formation and the resultant properties of these functional materials, fundamental studies on the physico-chemical interactions of cellulose and gold are necessary to understand better the driving forces and limitations towards structuring of gold–cellulose hybrid materials.
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Ce4+ as a facile and versatile surface modification reagent for templated synthesis in electrical applications†
Rheologica Acta ( IF 2.824 ) Pub Date: 2019-01-14 , DOI: 10.1039/C8NR09538H
Surface modification for templated synthesis is crucial to achieving three-dimensional (3D) architectured materials for catalysis, photonics, energy storage, etc. However, the existing facile and versatile modification methods (e.g. with dopamine and catechol) generate modification layers that are unstable in harsh environments. These methods are thus unsuitable for electrical applications. Here we report that Ce4+ can act as an effective surface modification reagent for a broad range of substrates (chitinous butterfly wings, carbon paper, nickel foam, and polyethylene terephthalate planks) with various structural features owing to its strong oxidizing ability and Lewis acid nature. The modification yields discrete CeO2 seed layers on substrate surfaces in ca. 0.25–2 h, important for the subsequent conformal growth of CeO2 nanoparticles, Ni(OH)2 nanowires, FeOOH nanosheets, and WO3 nanosheets into 3D architectured materials. The conformally synthesized FeOOH on nickel foam (NF) yields an overpotential of 241 mV at 10 mA cm−1 for an oxygen evolution reaction. This value is comparable to a typical catalyst Ni(Fe)OOH-NF for which the Ni/Fe ratio must be well-optimized. This facile and versatile strategy might have broad applications in the conformal fabrication and application of 3D architectured materials, especially when applied in electrical applications of architectured materials (e.g. Li-ion battery).
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Ce6-Conjugated and polydopamine-coated gold nanostars with enhanced photoacoustic imaging and photothermal/photodynamic therapy to inhibit lung metastasis of breast cancer†
Rheologica Acta ( IF 2.824 ) Pub Date: 2020-10-07 , DOI: 10.1039/D0NR05386D
Metastasis is the main cause of treatment failure in breast cancer, and integrated phototheranostics is a promising strategy to achieve both precision theranostics and metastasis inhibition. In this work, a multifunctional phototheranostic nanoprobe composed of chlorin e6 (Ce6)-conjugated and polydopamine (PDA)-coated gold nanostars (AuNSs) was synthesized for simultaneous photoacoustic (PA) imaging, photothermal therapy (PTT) and photodynamic therapy (PDT). Under the irradiation of near infrared laser, AuNSs@PDA showed enhanced photothermal conversion and amplified PA imaging performance, compared with single AuNSs. By the covalent conjugation of Ce6, the AuNSs@PDA-Ce6 nanoprobe showed robust stability and excellent singlet oxygen (1O2) generation ability. Under the combination of PTT/PDT, the AuNSs@PDA-Ce6 nanoprobes significantly reduced the growth of 4T1 tumors and suppressed their lung metastasis. All the results demonstrated the considerable potential of AuNSs@PDA-Ce6 phototheranostic nanoprobes for precision theranostics and metastasis inhibition of breast cancer.
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Ballistic heat transport in laser generated nano-bubbles†
Rheologica Acta ( IF 2.824 ) Pub Date: 2016-07-04 , DOI: 10.1039/C6NR02144A
Nanobubbles generated by laser heated plasmonic nanoparticles are of interest for biomedical and energy harvesting applications. Of utmost importance is the maximal size of these transient bubbles. Here, we report hydrodynamic phase field simulations of the dynamics of laser induced nanobubbles, with the aim to understand which physical processes govern their maximal size. We show that the nanobubble maximal size and lifetime are to a large extent controlled by the ballistic thermal flux which is present inside the bubble. Taking into account this thermal flux, we can reproduce the fluence dependence of the maximal nanobubble radius as reported experimentally. We also discuss the influence of the laser pulse duration on the number of nanobubbles generated and their maximal size. These studies represent a significant step toward the optimization of the nanobubble size, which is of crucial importance for photothermal cancer therapy applications.
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Ceria loaded nanoreactors: a nontoxic superantioxidant system with high stability and efficacy†
Rheologica Acta ( IF 2.824 ) Pub Date: 2014-11-17 , DOI: 10.1039/C4NR02748E
Medical applications of the superantioxidant ceria nanoparticles (CeNP) are limited due to their high toxicity and low stability. CeNP toxicity is related to their aggregation in solution, and the possible generation of reactive oxygen species (ROS) by a Fenton-like reaction. For the efficient medical application of CeNP, it is necessary to find new solutions, which simultaneously reduce their inherent toxicity while preserving their unique catalytic regenerative qualities. Here we introduce a straightforward strategy based on CeNP encapsulation in polymer vesicles which reduces their toxicity, but preserves their superantioxidant character. We have engineered antioxidant nanoreactors, which serve the dual purpose of: (i) separation of CeNP, which inhibits aggregate formation, and (ii) protection of CeNP from hydrogen peroxide, thus eliminating the Fenton-like reaction which induces cytotoxicity. Nanoreactors containing CeNP possess a higher scavenging activity than free CeNP for both hydroxyl and superoxide radicals, as indicated by spin trapping EPR. Due to the regenerative redox chemistry of ceria, the nanoreactors are active for long periods of time, without requiring additional reducing agents. Upon uptake by cells, the nanoreactors show almost no toxicity compared with the free CeNP after a long term exposure, thus proving their high efficacy as ROS scavengers. Our strategy of engineering CeNP-containing nanoreactors represents a versatile, simple and economical solution to reduce CeNP toxicity, while preserving their functionality; thus nanoreactors are the ideal candidates for fighting oxidative stress in a large variety of medical situations.
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Buckle-driven delamination of hydrophobic micro-, nano-, and heterostructured membranes without a sacrificial layer†
Rheologica Acta ( IF 2.824 ) Pub Date: 2013-09-25 , DOI: 10.1039/C3NR03933A
A fabrication method, based on thin film buckling, is demonstrated to form unique membranes that can be used for applications in optics and biosensing. This method should be applicable to a variety of material systems, which, along with its simplicity and compatibility with different film architectures, allows for widespread implementation.
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Building one-dimensional oxide nanostructure arrays on conductive metal substrates for lithium-ion battery anodes
Rheologica Acta ( IF 2.824 ) Pub Date: 2010-10-26 , DOI: 10.1039/C0NR00472C
Lithium ion battery (LIB) is potentially one of the most attractive energy storage devices. To meet the demands of future high-power and high-energy density requirements in both thin-film microbatteries and conventional batteries, it is challenging to explore novel nanostructured anode materials instead of conventional graphite. Compared to traditional electrodes based on nanostructure powder paste, directly grown ordered nanostructure array electrodes not only simplify the electrode processing, but also offer remarkable advantages such as fast electron transport/collection and ion diffusion, sufficient electrochemical reaction of individual nanostructures, enhanced material–electrolyte contact area and facile accommodation of the strains caused by lithium intercalation and de-intercalation. This article provides a brief overview of the present status in the area of LIB anodes based on one-dimensional nanostructure arrays growing directly on conductive inert metal substrates, with particular attention to metal oxides synthesized by an anodized alumina membrane (AAM)-free solution-based or hydrothermal methods. Both the scientific developments and the techniques and challenges are critically analyzed.
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Built-in electric field for photocatalytic overall water splitting through a TiO2/BiOBr P–N heterojunction†
Rheologica Acta ( IF 2.824 ) Pub Date: 2021-02-18 , DOI: 10.1039/D0NR08928A
Photocatalytic overall water splitting to simultaneously obtain abundant hydrogen and oxygen is still the mountain that stands in the way for the practical applications of hydrogen energy, in which composite semiconductor photocatalysts are critical for providing both electrons and holes to promote the following redox reaction. However, the interface between different components forms a deplete layer to hinder the charge transfer to a large extent. In order to enhance the charger transfer from an interface to the surface and promote the spatial separation of electron–hole pairs, a built-in electric field induced by a p–n heterojunction emerges as the best choice. As a touchstone, a p–n heterojunction of TiO2/BiOBr with a strong built-in electric field has been constructed, which presents a wide spectrum response owing to its interleaved band gaps after composition. The built-in electric field greatly enhances the separation and transportation of photogenerated carriers, resulting in fluorescence quenching due to the carrier recombination. The sample also displayed exceptional photoelectron responses: its photocurrent density (43.3 μA cm−2) was over 10 times that of TiO2 (3.5 μA cm−2) or BiOBr (4.2 μA cm−2). In addition, the sample with a molar ratio of 3 : 1 between TiO2 and BiOBr showed the best photocatalytic overall water splitting performance under visible light (λ > 420 nm): the hydrogen and oxygen production rate were 472.7 μmol gcat.−1 h−1 and 95.7 μmol gcat.−1 h−1, respectively, which are the highest values under visible light without other cocatalysts to have been reported in literature for the photocatalyst.
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Buckling polystyrene beads with light†
Rheologica Acta ( IF 2.824 ) Pub Date: 2018-07-31 , DOI: 10.1039/C8NR03697G
Colloidal transformation based on simple physicochemical processes has produced a wide variety of functional structures for different applications. But the lack of local selectivity of conventional transformation methods makes the fabrication of nanodevices with desired optical properties challenging. Here, we use a laser beam to transform spherical polystyrene (PS) beads into bull's eye-shaped nanopatterns or concentric nanorings, depending on the time of irradiation. The final morphologies are dependent on the size of the PS beads and the dielectric nature of the substrates. The simulated near field features show that it is the selective hollowing of PS beads that results in collapsing and buckling of the shells. This understanding provides a new route towards unconventional colloidal nanostructures and defect engineering in 2D photonic crystals that can be locally and selectively controlled by light.
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Bundle-like α′-NaV2O5 mesocrystals: from synthesis, growth mechanism to analysis of Na-ion intercalation/deintercalation abilities†
Rheologica Acta ( IF 2.824 ) Pub Date: 2015-12-03 , DOI: 10.1039/C5NR05179G
Bundle-like α′-NaV2O5 mesocrystals were synthesized successfully by a two-step hydrothermal method. Observations using electron microscopy revealed that the obtained NaV2O5 mesocrystals were composed of nanobelts with the preferential growth direction of [010]. The precise crystal structure was further confirmed by Rietveld refinement and Raman spectroscopy. Based on analysis of crystal structure and microscopy, a reaction and growth mechanism, hydrolysis–condensation (oxolation and olation)-ion exchange-self-assembly, was proposed and described in detail. Furthermore, electrochemical measurements were used to analyze the Na-ions intercalation/deintercalation abilities in NaV2O5, and indicated that Na-ions were difficult to extract. Importantly, the DFT theoretical calculation results, which showed that the migration energy of Na-ions was so huge that migration of Na-ions was quite difficult, can explain and support well the results of the electrochemical measurements.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 MECHANICS 力学3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
11.30 69 Science Citation Index Science Citation Index Expanded Not
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